molecular formula C5H8N2 B1278767 (1H-Pyrrol-2-YL)methanamine CAS No. 64608-72-6

(1H-Pyrrol-2-YL)methanamine

Cat. No.: B1278767
CAS No.: 64608-72-6
M. Wt: 96.13 g/mol
InChI Key: YXMWGHKZTMANIJ-UHFFFAOYSA-N
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Description

Significance in Heterocyclic Chemistry and Medicinal Chemistry

The pyrrole (B145914) nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities. mdpi.com (1H-Pyrrol-2-YL)methanamine serves as a crucial starting material for the synthesis of more complex pyrrole-containing molecules. smolecule.com Its bifunctional nature, possessing both a nucleophilic amine and an electron-rich aromatic ring, allows for a diverse range of chemical transformations. evitachem.com

In medicinal chemistry, the this compound moiety is incorporated into various molecular frameworks to modulate their pharmacological properties. The amino group can form hydrogen bonds with biological targets such as enzymes and receptors, while the pyrrole ring can engage in π-π stacking interactions, influencing binding affinity and biological response. This has led to its investigation in the development of new therapeutic agents.

Overview of Academic Research Trajectories and Applications

Academic research on this compound has followed several key trajectories. A significant area of focus has been its utilization as a versatile intermediate in organic synthesis. smolecule.com Researchers have employed this compound in condensation reactions with aldehydes and ketones to form Schiff bases, which are valuable precursors for the synthesis of various heterocyclic systems and coordination complexes. smolecule.comacs.org For instance, it has been used to prepare benzodipyrrolic derivatives that function as neutral receptors for anions.

Another major research avenue is its application in medicinal chemistry. Studies have explored the synthesis of derivatives of this compound and evaluated their biological activities. A notable example is the one-pot, four-component synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which have shown promising cytotoxic activity against various cancer cell lines. wjarr.comcore.ac.uk This highlights the compound's potential as a scaffold for the development of novel anticancer agents. wjarr.comcore.ac.uk

The compound and its derivatives are also studied for their interactions with biomolecules. For instance, it has been used in the synthesis of Schiff base ligands that can coordinate with metal ions like zinc(II), forming complexes with interesting structural and potentially catalytic properties. iucr.orgresearchgate.net

Interactive Table 1: Key Research Applications of this compound

Research AreaSpecific ApplicationExample of Synthesized Compound/SystemReference
Organic SynthesisBuilding block for complex moleculesSchiff bases, Benzodipyrrolic anion receptors smolecule.comacs.org
Medicinal ChemistryScaffold for bioactive compoundsN-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines wjarr.comcore.ac.uk
Coordination ChemistrySynthesis of Schiff base ligandsZinc(II) complexes with salicylal Schiff base ligands iucr.orgresearchgate.net
Materials ScienceDevelopment of new materialsPrecursor for polymers and coatings

Comparative Analysis with Related Pyrrole Derivatives in Research Contexts

The utility of this compound can be better understood by comparing it with its structural analogs. The presence and position of substituents on the pyrrole ring and the amine group significantly influence the compound's properties and applications.

(1-Methyl-1H-pyrrol-2-yl)methanamine , a closely related derivative, features a methyl group on the pyrrole nitrogen. This modification enhances its lipophilicity and can alter its biological activity. nih.gov For example, derivatives of (1-Methyl-1H-pyrrol-2-yl)methanamine have been investigated as potential serotonin (B10506) transporter (SERT) inhibitors, suggesting applications in treating mood disorders. The N-methylation can also impact the synthetic routes, with specific methods like pyrrole alkylation being employed for its preparation.

Other derivatives, such as those with additional substituents on the pyrrole ring or modifications to the aminomethyl side chain, exhibit distinct properties. For instance, the introduction of a phenyl group on the methanamine carbon, as in 1-methyl-α-phenyl-1H-pyrrole-2-methanamine , enhances lipophilicity and has been explored in the context of metal-organic frameworks (MOFs). evitachem.com Fusing the pyrrole ring with other heterocycles, as in (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine , expands the π-conjugated system, leading to enhanced fluorescence properties useful in biosensing.

The fully saturated analog, pyrrolidinemethanamine , lacks the aromaticity of the pyrrole ring, resulting in a more flexible structure with different biological and chemical properties. The oxidized form, pyrrole-2-carboxylic acid , possesses a carboxylic acid group instead of an amine, leading to different reactivity and applications, often as a precursor in its own right.

Interactive Table 2: Comparative Overview of this compound and Related Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural DifferenceNoted Research ApplicationReference
This compound C₅H₈N₂96.13Parent compoundVersatile building block, anticancer agent precursor wjarr.comsmolecule.com
(1-Methyl-1H-pyrrol-2-yl)methanamine C₆H₁₀N₂110.16N-methylated pyrroleSERT inhibitors, adenosine (B11128) receptor ligands nih.gov
Pyrrolidine-2-methanamine C₅H₁₂N₂100.16Saturated pyrrolidine (B122466) ringChiral building block
Pyrrole-2-carboxylic acid C₅H₅NO₂111.10Carboxylic acid at C2Synthetic intermediate
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine C₈H₉N₃147.17Fused pyridine (B92270) ringBiosensing due to enhanced fluorescence

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h1-3,7H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMWGHKZTMANIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451127
Record name (1H-PYRROL-2-YL)METHANAMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64608-72-6
Record name (1H-PYRROL-2-YL)METHANAMINE
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URL https://comptox.epa.gov/dashboard/DTXSID30451127
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Record name (1H-pyrrol-2-yl)methanamine
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Synthetic Methodologies for 1h Pyrrol 2 Yl Methanamine and Its Derivatives

Reduction-Based Approaches

Reduction-based methods provide direct and efficient pathways to (1H-Pyrrol-2-YL)methanamine, typically starting from functionalized pyrrole (B145914) precursors such as aldehydes or nitriles. These approaches are valued for their reliability and high yields.

Reductive amination is a versatile method for forming amines from carbonyl compounds. In the context of synthesizing this compound derivatives, pyrrole-2-carbaldehyde serves as a key precursor. The reaction involves the condensation of the aldehyde with an amine (such as ammonia (B1221849), a primary, or a secondary amine) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

The process is an example of a redox amination, which leverages the reducing power of an external agent to convert the carbonyl group into an aminomethyl group. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). The choice of reducing agent and reaction conditions can be tailored to the specific substrates and desired product. For instance, a synthesis method for a related pyrrole-3-methanamine derivative involves the condensation of the corresponding primary amine with formaldehyde, followed by reduction with sodium borohydride at a controlled temperature of 0-10°C google.com. This general principle is applicable to the synthesis from pyrrole-2-carbaldehyde.

An alternative approach, known as intermolecular redox amination, utilizes the inherent reducing power of a reagent like 3-pyrroline, avoiding the need for external stoichiometric reducing agents nih.gov. This atom-economical method is typically catalyzed by a mild Brønsted acid, such as benzoic acid, and proceeds by reacting an aldehyde or ketone with 3-pyrroline nih.gov.

Table 1: Reductive Amination of Pyrrole-2-Carbaldehyde This table is a representative example based on general reductive amination principles.

Amine Reducing Agent Solvent Catalyst Product
Methylamine (B109427) Sodium Borohydride Methanol (B129727) - N-Methyl-(1H-pyrrol-2-yl)methanamine
Ammonia Sodium Cyanoborohydride Ethanol Acetic Acid This compound
Dimethylamine 3-Pyrroline Toluene Benzoic Acid N,N-Dimethyl-(1H-pyrrol-2-yl)methanamine

The catalytic hydrogenation of pyrrole-2-carbonitrile offers another direct route to this compound. This method involves the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂) using hydrogen gas in the presence of a metal catalyst.

This transformation is widely used in industrial and laboratory settings due to its efficiency and the clean nature of the reaction, often producing the desired amine in high yield and purity. Commonly employed catalysts include palladium on carbon (Pd/C), Raney nickel (Raney Ni), and platinum oxide (PtO₂). The reaction is typically carried out in a solvent such as ethanol or methanol under a hydrogen atmosphere google.com. For example, a substituted pyrrole-3-carbonitrile can be effectively reduced to the corresponding primary amine using 10% palladium on carbon in ethanol under a hydrogen pressure of 0.1 MPa over 4-6 hours google.com.

Table 2: Catalytic Hydrogenation of Pyrrole-2-Carbonitrile This table illustrates typical conditions for the reaction.

Catalyst Solvent Hydrogen Pressure Temperature Product
10% Pd/C Ethanol 0.1 MPa Room Temperature This compound
Raney Ni Methanol/Ammonia 1-5 MPa Room Temperature - 50°C This compound
PtO₂ Acetic Acid 0.1-0.3 MPa Room Temperature This compound

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. The Mannich reaction is a classic example of an MCR used to synthesize derivatives of this compound.

The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons located adjacent to a carbonyl group. However, its scope extends to electron-rich aromatic and heterocyclic compounds, such as pyrrole lscollege.ac.in. The reaction allows for the introduction of an aminomethyl group onto the pyrrole ring, typically at the C-2 position, which is the most nucleophilic site quimicaorganica.orgchemtube3d.com. The standard components for a Mannich reaction involving pyrrole are the pyrrole substrate, a non-enolizable aldehyde (most commonly formaldehyde), and a primary or secondary amine or ammonia lscollege.ac.inoarjbp.com. The product of this reaction is known as a "Mannich base."

This reaction is a cornerstone in the synthesis of a wide array of pyrrole-based compounds, including acyclic and macrocyclic structures that can serve as ligands or anion receptors researchgate.net.

The mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde lscollege.ac.inquimicaorganica.org. This initial step is often facilitated by acid catalysis, which protonates the formaldehyde to increase its reactivity towards the amine chemtube3d.com.

Mechanism Steps:

Iminium Ion Formation : The amine performs a nucleophilic attack on the carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting hemiaminal intermediate yields a reactive electrophile known as the iminium ion (or Schiff base) lscollege.ac.inchemistnotes.com.

Electrophilic Attack : The electron-rich pyrrole ring acts as a nucleophile, attacking the iminium ion. This electrophilic substitution occurs preferentially at the C-2 position of the pyrrole due to the higher stability of the resulting cationic intermediate (arenium ion) quimicaorganica.orgchemtube3d.com.

Aromatization : The intermediate loses a proton to restore the aromaticity of the pyrrole ring, yielding the final aminomethylated pyrrole derivative quimicaorganica.org.

The efficiency and outcome of the Mannich reaction are highly dependent on several parameters, including the solvent, catalyst, temperature, and the nature of the reactants.

Acid Catalysis : The reaction is often performed under acidic conditions. The use of a mineral acid or the hydrochloride salt of the amine can improve yields, particularly for C-aminomethylation researchgate.net. An optimal pH of around 4-5 is often suggested to facilitate iminium ion formation without deactivating the amine nucleophile lscollege.ac.in.

Solvent Systems : The choice of solvent can influence reaction rates and selectivity. Protic solvents like water, methanol, or ethanol are commonly used. In some cases, the reaction can be carried out in aqueous methanol at low temperatures (e.g., 0°C) researchgate.net.

Temperature : Reaction temperatures can vary. While some protocols use low temperatures to control selectivity, others may require heating to drive the reaction to completion. The stability of the reactants and products must be considered when selecting the temperature. For instance, indole, a related heterocycle, undergoes N-substitution at low temperatures but C-substitution at higher temperatures chemistnotes.com.

By carefully controlling these parameters, the Mannich reaction can be optimized to produce this compound derivatives in good yields.

One-Pot, Four-Component Synthesis of Functionalized Derivatives

One-pot, multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for generating libraries of complex molecules from simple precursors in a single operation. nih.govorientjchem.org The synthesis of functionalized pyrrole derivatives, including precursors to substituted this compound, is well-suited to this approach. A notable example is the iodine-catalyzed four-component reaction involving 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes to afford polysubstituted pyrroles. rsc.org This metal-free methodology is advantageous due to its simplicity, low cost, and generally good yields. rsc.org

Another powerful four-component strategy involves the reaction of 5-amino-pyrazoles, aldehydes, dialkyl acetylenedicarboxylates, and isocyanides. rsc.org This method, often accelerated by ultrasound irradiation, can produce fully functionalized pyrroles with high chemoselectivity, creating four new bonds in a single operation. rsc.org These MCRs offer a rapid and versatile route to a wide array of pyrrole derivatives, where substituents can be easily varied by changing the starting components.

Below is a table summarizing a representative one-pot, four-component synthesis of polysubstituted pyrroles.

EntryAldehydeAmine1,3-DicarbonylNitroalkaneYield (%)
1BenzaldehydeAnilineAcetylacetoneNitromethane85
24-ChlorobenzaldehydeBenzylamineEthyl acetoacetateNitroethane82
34-MethoxybenzaldehydeAnilineAcetylacetoneNitromethane88
4FuraldehydeBenzylamineEthyl acetoacetateNitromethane78

This table illustrates the versatility of the four-component synthesis in generating diverse pyrrole structures with varying substituents.

Functional Group Transformation Pathways

Halogenation-Amination Sequences

The introduction of an amino group onto the pyrrole ring can be achieved through a halogenation-amination sequence. Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic substitution, including halogenation. wikipedia.org Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or sulfuryl chloride (SO₂Cl₂) are commonly used for this purpose. wikipedia.orgyoutube.com Halogenation typically occurs at the C2 and C5 positions due to the high electron density at these sites. While polyhalogenation is common, reaction conditions can be controlled to achieve monohalogenation. wikipedia.orgyoutube.com

Once a halogenated pyrrole intermediate is obtained, the halide can be replaced by an amino group. This subsequent step often involves nucleophilic aromatic substitution or, more commonly, a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This two-step sequence provides a versatile route to aminopyrroles, which can be valuable derivatives or precursors. For example, the synthesis of chlorinated 2-(aminomethyl)pyrroles has been described, highlighting the utility of halogenated intermediates in accessing functionalized pyrrole structures. researchgate.net

Nucleophilic Substitution of Halogenated Intermediates

Nucleophilic substitution is a fundamental transformation for converting halogenated intermediates into a variety of functionalized derivatives. In the context of synthesizing this compound derivatives, a key intermediate is a 2-(halomethyl)pyrrole. This substrate is susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions. libretexts.org In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the halogen, displacing the halide leaving group in a single, concerted step. libretexts.orgpressbooks.pub

The efficiency of this reaction depends on several factors, including the nature of the leaving group (I > Br > Cl > F), the strength of the nucleophile, and steric hindrance around the reaction center. byjus.com Primary halides, such as those in 2-(halomethyl)pyrroles, are particularly well-suited for Sₙ2 reactions. byjus.com By using ammonia, primary amines, or secondary amines as nucleophiles, a wide range of N-substituted this compound derivatives can be prepared. For instance, 2-[(alkyl- or phenylamino)methyl]pyrroles have been successfully synthesized from the corresponding 5-(bromomethyl)pyrrolines, demonstrating the viability of this pathway. researchgate.net

Classical Pyrrole Synthesis Adaptations for Derivative Precursors

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring, first reported in 1884. wikipedia.orguctm.edu The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions, to form a substituted pyrrole. wikipedia.orgorganic-chemistry.org

The mechanism involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal, followed by a second intramolecular attack on the remaining carbonyl group. uctm.edualfa-chemistry.com Subsequent dehydration steps lead to the aromatic pyrrole ring. uctm.edu This method is highly versatile, as the substituents on the final pyrrole ring are determined by the structure of the starting 1,4-dicarbonyl compound and the amine.

To generate precursors for this compound, the Paal-Knorr synthesis can be adapted by using a specifically designed 1,4-dicarbonyl compound. For example, a dicarbonyl compound bearing a protected aldehyde or a nitrile precursor at the appropriate position can be cyclized to form a pyrrole-2-carbaldehyde or 2-cyanopyrrole derivative. These precursors can then be readily converted to the desired 2-(aminomethyl) group via reductive amination or reduction, respectively. The Paal-Knorr synthesis has been employed as a key step in the total synthesis of natural products containing complex pyrrole moieties, underscoring its reliability and strategic importance. nih.gov

1,4-Dicarbonyl CompoundAmineProduct
2,5-HexanedioneAmmonia2,5-Dimethylpyrrole
2,5-HexanedioneAniline1-Phenyl-2,5-dimethylpyrrole
3,6-OctanedioneMethylamine1-Methyl-2,5-diethylpyrrole
1,4-Diphenyl-1,4-butanedioneAmmonia2,5-Diphenylpyrrole

This table shows examples of the Paal-Knorr synthesis, illustrating how the choice of reactants dictates the substitution pattern of the resulting pyrrole. mdpi.com

Stetter Reaction in Diaryl Pyrrole Precursor Synthesis

The Stetter reaction serves as a powerful tool in organic synthesis for the formation of carbon-carbon bonds, particularly in the generation of 1,4-dicarbonyl compounds. This reaction, catalyzed by N-heterocyclic carbenes (NHCs), involves the conjugate addition of an aldehyde, following a polarity reversal (umpolung), to a Michael acceptor. irapa.orgorganic-chemistry.orgnih.gov The resulting 1,4-dicarbonyl compounds are pivotal intermediates in the synthesis of various heterocyclic systems, including the pyrrole core, which is a precursor to this compound. The subsequent cyclization of these diketones with an amine source, known as the Paal-Knorr synthesis, provides a direct route to substituted pyrroles. acs.orgnih.gov

The synthesis of diaryl pyrrole precursors via the Stetter reaction typically employs an aromatic aldehyde as the acyl anion precursor and a chalcone (an aryl vinyl ketone) as the Michael acceptor. The reaction is catalyzed by an N-heterocyclic carbene, which is generated in situ from an azolium salt precursor (such as a thiazolium, triazolium, or imidazolium salt) and a base. acs.orgias.ac.in The NHC catalyst adds to the aromatic aldehyde to form a Breslow intermediate, which is a key nucleophilic species. acs.orgnih.gov This intermediate then undergoes a 1,4-addition to the chalcone, and after proton transfer and catalyst regeneration, the 1,4-diaryl-1,4-diketone product is formed. ias.ac.in

The efficiency of the Stetter reaction for producing these diaryl pyrrole precursors is influenced by several factors, including the choice of NHC catalyst, the base, the solvent, and the electronic properties of the substituents on both the aromatic aldehyde and the chalcone. nih.gov

Detailed Research Findings

Research has demonstrated the viability of the intermolecular Stetter reaction for the synthesis of a variety of 1,4-dicarbonyl compounds. For instance, the reaction between various aromatic aldehydes and vinylphosphonates, catalyzed by an N-mesitylimidazolium chloride-derived NHC, has been shown to produce γ-ketophosphonates in moderate to good yields. acs.org While not diaryl diketones, this illustrates the versatility of the Stetter reaction.

A study by Üsküp et al. (2023) detailed the synthesis of novel 1,4-diketone derivatives through an NHC-catalyzed Stetter reaction between arenoxy benzaldehyde derivatives and methyl vinyl ketone. nih.govacs.org Although the Michael acceptor in this case was not an aryl ketone, the study provides valuable insights into the reaction conditions and yields, which are often good to excellent. The catalyst used was 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride with triethylamine as the base in a dimethyl sulfoxide solvent at room temperature. nih.govacs.org

The following tables present hypothetical data based on typical Stetter reaction outcomes for the synthesis of 1,4-diaryl-1,4-diketones, which are direct precursors to diaryl pyrroles. These tables are illustrative of the types of results found in the chemical literature.

Table 1: Stetter Reaction of Benzaldehyde with Various Chalcones
EntryChalcone (Ar' in Ph-CO-CH=CH-Ar')Catalyst (mol%)BaseSolventTime (h)Yield (%)
1PhenylThiazolium salt (20)DBUTHF2478
24-MethoxyphenylTriazolium salt (15)K₂CO₃DMF1885
34-ChlorophenylImidazolium salt (20)NaHDioxane3672
44-NitrophenylThiazolium salt (20)DBUTHF2465
52-ThienylTriazolium salt (15)K₂CO₃DMF1881
Table 2: Stetter Reaction of Various Aromatic Aldehydes with Chalcone (Phenyl Vinyl Ketone)
EntryAromatic Aldehyde (Ar-CHO)Catalyst (mol%)BaseSolventTime (h)Yield (%)
14-MethoxybenzaldehydeThiazolium salt (20)DBUTHF2088
24-ChlorobenzaldehydeTriazolium salt (15)K₂CO₃DMF2475
34-NitrobenzaldehydeImidazolium salt (20)NaHDioxane3068
41-NaphthaldehydeThiazolium salt (20)DBUTHF2479
52-FuraldehydeTriazolium salt (15)K₂CO₃DMF1682

These diaryl 1,4-diketone products can then be readily converted to the corresponding diaryl pyrroles through the Paal-Knorr synthesis by reacting them with ammonia or a primary amine, often in the presence of an acid catalyst. acs.orgnih.gov This two-step sequence, combining the Stetter reaction and the Paal-Knorr synthesis, provides a versatile and efficient methodology for the preparation of a wide range of diaryl pyrroles, which are the foundational structures for the synthesis of this compound and its derivatives.

Chemical Transformations and Derivatization Studies of 1h Pyrrol 2 Yl Methanamine

Oxidation Reactions and Subsequent Product Formation (e.g., Pyrrole-2-Carboxylic Acid)

The oxidation of (1H-Pyrrol-2-YL)methanamine can lead to the formation of various products, with pyrrole-2-carboxylic acid being a notable example. smolecule.com This transformation involves the conversion of the aminomethyl group to a carboxylic acid. The reaction is typically carried out using strong oxidizing agents. smolecule.com The pyrrole (B145914) ring itself can also be susceptible to oxidation under certain conditions, potentially leading to ring-opening or the formation of other oxidized derivatives. ambeed.com

Common oxidizing agents employed for this type of transformation include potassium permanganate (B83412) and chromium trioxide. smolecule.com The reaction conditions, such as the choice of solvent and temperature, are critical to achieving the desired product and minimizing side reactions. For instance, performing the oxidation in an acidic medium is a common practice. smolecule.com

ProductReagentsConditions
Pyrrole-2-carboxylic acidPotassium permanganate, Chromium trioxideAcidic medium

Reduction Reactions Leading to Saturated Heterocyclic Derivatives (e.g., Pyrrolidine (B122466) Derivatives)

The reduction of this compound primarily targets the aromatic pyrrole ring, leading to the formation of saturated pyrrolidine derivatives. smolecule.com This transformation is significant as it converts the planar, aromatic pyrrole into a more flexible, three-dimensional pyrrolidine scaffold, which can be advantageous for applications in medicinal chemistry where conformational flexibility can enhance binding to biological targets.

Catalytic hydrogenation is a common method for this reduction. smolecule.com This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst.

ProductReagentsConditions
Pyrrolidine derivativesHydrogen (H2), Palladium on carbon (Pd/C)Hydrogen atmosphere

The choice of catalyst and reaction conditions such as pressure and temperature can influence the stereoselectivity of the reduction, leading to different stereoisomers of the resulting pyrrolidine derivative. google.com

Nucleophilic Substitution Reactions Involving the Aminomethyl Group

The aminomethyl group of this compound is a key site for nucleophilic substitution reactions. smolecule.com This reactivity allows for the introduction of a wide variety of functional groups, leading to a diverse array of substituted pyrrole derivatives. These reactions are fundamental for building more complex molecules from this basic pyrrole scaffold.

Common electrophiles used in these reactions include alkyl halides and acyl chlorides. smolecule.com The reactions are typically carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

Reagent TypeExample ReagentsConditionsResulting Product Class
Alkyl HalidesAlkyl bromides, Alkyl iodidesBasic conditionsN-alkylated pyrrole derivatives
Acyl ChloridesAcetyl chloride, Benzoyl chlorideBasic conditionsN-acylated pyrrole derivatives

Formation of Schiff Base Ligands for Coordination Chemistry

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases. smolecule.com These Schiff bases, containing an imine (C=N) functionality, are important ligands in coordination chemistry. The imine nitrogen and the pyrrole nitrogen can act as donor atoms, allowing these ligands to form stable complexes with various metal ions. smolecule.comacs.org

The formation of Schiff bases is typically achieved by refluxing this compound with the desired carbonyl compound in a suitable solvent like methanol (B129727) or ethanol. acs.org

The resulting Schiff base ligands can then be reacted with metal salts, such as those of copper(II) and cobalt(II), to form metal complexes. smolecule.com These complexes are of interest for their potential applications in catalysis and materials science due to their electronic and magnetic properties. smolecule.com A study reported the synthesis of palladium(II) and platinum(II) complexes from Schiff base ligands derived from pyrrole-2-carboxaldehyde and various amines. acs.org The study found that a platinum complex exhibited enhanced and selective cytotoxicity against cancer cells, suggesting its potential as a candidate for cancer treatment. jetir.org

Advanced Derivatization Strategies for Targeted Research Applications

Beyond the fundamental reactions, this compound is utilized in more advanced derivatization strategies to synthesize molecules for specific research purposes. These strategies often involve multi-step syntheses to build complex molecular architectures.

For instance, this compound serves as a precursor for the synthesis of benzodipyrrolic derivatives that can act as neutral receptors for anions. smolecule.com This application is significant for the development of new sensing and separation technologies. The synthesis of these complex structures requires precise control over reaction conditions to achieve the desired product. smolecule.com

Furthermore, derivatization of this compound is a key strategy in medicinal chemistry. The pyrrole moiety is a common scaffold in pharmacologically active compounds. By modifying the structure of this compound, researchers can synthesize novel compounds and screen them for various biological activities. smolecule.com

Role As a Building Block in Complex Organic Synthesis

Synthesis of Diverse Heterocyclic Frameworks

The inherent reactivity of (1H-Pyrrol-2-YL)methanamine makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. The primary amine group readily participates in condensation reactions, particularly with carbonyl compounds, to form imines, also known as Schiff bases. These resulting Schiff bases are not merely products but are themselves valuable intermediates for constructing more elaborate heterocyclic frameworks.

Research has demonstrated the synthesis of novel Schiff base ligands through the condensation of this compound with different aromatic aldehydes. acs.org These reactions typically yield (E)-imines, which are key bidentate ligands capable of coordinating with metal ions. For instance, the reaction with aldehydes such as phenylmethanal and (pyridin-2-yl)methanal leads to the formation of new imine-based heterocyclic structures. acs.org

These Schiff base ligands can then be used to prepare organometallic complexes with metals like palladium(II) and platinum(II). acs.org The coordination of the metal to the ligand, typically involving the imine nitrogen and the pyrrole (B145914) nitrogen, results in the formation of stable, multi-ring heterocyclic systems. This strategy highlights a pathway from a simple pyrrole derivative to complex, functional metalla-heterocycles. acs.org

Table 1: Synthesis of Heterocyclic Schiff Bases from this compound

ReactantResulting Schiff Base LigandResulting Framework TypeSource
Phenylmethanal(E)-N-((1H-pyrrol-2-yl)methylene)phenylmethanamineImine-Pyrrole acs.org
(Pyridin-2-yl)methanal(E)-N-((1H-pyrrol-2-yl)methylene)(pyridin-2-yl)methanamineImine-Pyrrole-Pyridine acs.org
(Furan-2-yl)methanamineR-(E)-N-((1H-pyrrol-2-yl)methylene)Imine-Pyrrole-Furan acs.org

Construction of Advanced Organic Molecules with Specific Architectures

Beyond the synthesis of fundamental heterocyclic rings, this compound and its derivatives are instrumental in building advanced organic molecules that possess specific and complex three-dimensional architectures. The pyrrole-2-ylmethanamine scaffold provides a reliable anchor point for elaborating molecular complexity, often serving as a key fragment in the total synthesis of natural products or in the creation of molecules for medicinal and materials science applications. smolecule.com

The utility of the pyrrole core is evident in synthetic strategies that lead to tethered or fused heterocyclic systems. For example, synthetic approaches have been developed for creating novel pyrazine-substituted 1H-pyrrole-2-carboxamides and related tethered heterocycles. acs.org While these specific syntheses may start from other N-protected pyrrole derivatives, they underscore the value of the 2-substituted pyrrole framework in generating complex, multi-component molecules.

Furthermore, the general synthetic utility of amine-functionalized heterocycles is demonstrated in processes for preparing complex molecules like C-pyrazine-methylamines. google.com Such processes often involve the reaction of an imine with a di-halogenated heterocycle, such as 2,3-dichloropyrazine (B116531), in the presence of a strong base. google.com An imine derived from this compound could foreseeably be employed in similar synthetic routes to construct highly functionalized, multi-heterocyclic architectures. These methods allow for the controlled, stepwise assembly of molecular components to achieve a desired and often complex final structure. google.com

Table 2: Examples of Complex Molecules Derived from Pyrrole-based Building Blocks

Target Molecule ClassSynthetic Strategy Involving Pyrrole CoreKey FeatureSource
Pyrazine-Substituted 1H-Pyrrole-2-carboxamidesFunctionalization at the C2 position of the pyrrole ring to create tethered systems.Tethered bi-heterocyclic structure acs.org
C-Pyrazine-methylaminesReaction of a heterocyclic imine with 2,3-dichloropyrazine followed by hydrolysis.Construction of a pyrazine-amine bond google.com
Palladium(II) and Platinum(II) ComplexesCoordination of Schiff base ligands derived from this compound to a metal center.Metal-organic heterocyclic framework acs.org

Medicinal Chemistry and Biological Activity Investigations

Mechanism of Interaction with Biological Targets

The interaction of (1H-Pyrrol-2-YL)methanamine and its analogues with biological targets is governed by fundamental non-covalent forces. The pyrrole (B145914) ring and the methanamine side chain provide key features for molecular recognition.

The primary amine and the pyrrole N-H group of this compound are key functional groups capable of forming hydrogen bonds. These interactions are crucial for the compound's ability to bind to and influence the structure and function of biomolecules. For instance, in Schiff base derivatives, the pyrrole N-H proton and the imine nitrogen atom can form complementary hydrogen bonds, leading to the formation of discrete dimers in the solid state. researchgate.net

In the context of enzyme inhibition, derivatives of this compound demonstrate specific hydrogen bonding. A notable example is the potassium-competitive acid blocker (P-CAB) Vonoprazan (TAK-438), a complex derivative. Modeling studies predict that the positively charged N-methylamino group of Vonoprazan forms a hydrogen bond with the negatively charged glutamate (B1630785) residue (Glu795) in the K+-binding site of the H+,K+-ATPase. nih.govcapes.gov.br This interaction is a key contributor to the high affinity and slow dissociation of the inhibitor from the enzyme. nih.govcapes.gov.br Further hydrogen bonding is predicted between the hydroxyl group of Tyrosine 799 (Tyr799) and the sulfonyl group's oxygen atoms in the inhibitor, which also contributes to its slow dissociation rate. nih.govcapes.gov.br

The aromatic five-membered pyrrole ring of this compound can engage in π-π stacking interactions with aromatic amino acid residues within proteins, which can affect their activity. libretexts.org These non-covalent interactions are important for stabilizing the binding of ligands in the active sites of proteins and enzymes. nih.gov

Docking simulations of certain 2,5-dimethylpyrrole derivatives, designed as inhibitors of the mycolic acid transporter MmpL3, have shown potential π-π stacking between the pyrrole nucleus and the phenyl ring of the Tyr641 residue in the enzyme's binding pocket. ucl.ac.uk This type of interaction is a critical component in the stabilization of the ligand-protein complex, influencing the compound's inhibitory potency.

Enzyme Modulation Studies

Derivatives of this compound have been the subject of numerous studies for their ability to modulate the activity of clinically relevant enzymes.

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov Derivatives of this compound have been investigated as potential AChE inhibitors. For example, a series of polysubstituted pyrroles were synthesized and evaluated for their inhibitory activity against AChE. nih.gov One of the most potent compounds identified, compound 4ad , exhibited selective inhibition of AChE with an IC₅₀ value of 2.95 ± 1.31 µM, with no significant activity against the related enzyme butyrylcholinesterase (BChE). nih.gov Kinetic studies revealed that this compound acts as an uncompetitive inhibitor of AChE. nih.gov Molecular modeling suggested that its small size allows it to fit well within the AChE active site, where it is stabilized by hydrogen bonds and hydrophobic interactions. nih.gov

The gastric H+,K+-ATPase, or proton pump, is the final-step enzyme in gastric acid secretion. Pyrrole derivatives have been developed as potent potassium-competitive acid blockers (P-CABs). nih.govcapes.gov.brresearchgate.net One of the most prominent examples is Vonoprazan (TAK-438), chemically known as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine. nih.govresearchgate.net

Vonoprazan is a highly potent, K+-competitive inhibitor of the H+,K+-ATPase with a Ki of 10 nM at pH 7. nih.govcapes.gov.br Unlike traditional proton pump inhibitors (PPIs), it does not require acid activation and exhibits a much longer duration of action due to its very slow dissociation from the enzyme. nih.govnih.gov The slow dissociation is attributed to specific interactions within the enzyme's K+-binding site, including hydrogen bonding between the inhibitor's N-methylamino group and the enzyme's Glu795 residue. nih.gov This strong, reversible inhibition leads to a potent and sustained suppression of gastric acid secretion. researchgate.net

CompoundTarget EnzymeInhibition DataMechanism
Compound 4ad (a polysubstituted pyrrole)Acetylcholinesterase (AChE)IC₅₀ = 2.95 ± 1.31 µMUncompetitive, selective inhibition
Vonoprazan (TAK-438) H+,K+-ATPaseKᵢ = 10 nMPotassium-competitive, reversible

Anticancer and Cytotoxic Activity Research

The this compound scaffold has been utilized in the synthesis of novel compounds with potential anticancer and cytotoxic properties.

In one study, a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines were synthesized and evaluated for their anti-tumor activity against several human cancer cell lines using the MTT assay. nih.govcore.ac.uk Several of these compounds demonstrated significant cytotoxic activity, with some showing potency comparable or superior to the reference drug, doxorubicin (B1662922). nih.govcore.ac.uk For instance, compound 5n was found to be four-fold more potent than doxorubicin against the MCF-7 breast cancer cell line, with an IC₅₀ value of 4.3 μM. nih.govcore.ac.uk The structure-activity relationship analysis indicated that the presence of halogen atoms on both the 5-phenyl ring and the N-benzyl moiety enhanced cytotoxic activity. nih.gov

Another line of research explored the anticancer activity of new palladium(II) and platinum(II) complexes derived from Schiff bases of this compound. acs.orguonbi.ac.ke These metal complexes were tested against a panel of human cancer cell lines. Complex C3 (a Platinum(II) complex) was highly cytotoxic, reducing the viability of all tested cancer cell lines by more than 80%. acs.orguonbi.ac.ke Complex C5 (a Palladium(II) complex) showed remarkable selectivity, significantly reducing the viability of five different cancerous cell lines while having no cytotoxic effect on the noncancerous breast cell line (MCF-12A). acs.orguonbi.ac.ke

Compound/ComplexCell LineActivity (IC₅₀ in µM)Reference Drug (Doxorubicin IC₅₀ in µM)
5d MCF-710.117.5
5e A54917.115.2
HT2919.322.4
HT108017.613.5
5n MCF-74.317.5
5p A54913.315.2
HT2918.022.4
HT108021.313.5
5q A54917.915.2
HT2920.022.4
HT108016.513.5
ComplexCancer Cell LineEffect
C3 (Pt(II) complex) Caco-2, HeLa, HepG2, MCF-7, PC-3>80% reduction in cell viability
C5 (Pd(II) complex) Caco-2, HeLa, HepG2, MCF-7, PC-3>60% reduction in cell viability
MCF-12A (noncancerous)No cytotoxic activity

In Vitro Antitumor Potential Against Various Cancer Cell Lines

Derivatives of this compound have demonstrated notable in vitro antitumor potential across a range of cancer cell lines. A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines were synthesized and evaluated for their cytotoxic effects. nih.govcore.ac.uk Several of these compounds exhibited significant activity against human alveolar basal epithelial adenocarcinoma (A549), human colorectal carcinoma (HT29), human fibrosarcoma (HT1080), and human breast adenocarcinoma (MCF-7) cell lines. nih.govwjarr.com

Notably, some of these derivatives showed cytotoxic activity comparable or superior to the reference drug doxorubicin. nih.govcore.ac.uk For instance, compounds 5e, 5p, and 5q were particularly effective against A549, HT29, or HT1080 cells. nih.gov Furthermore, compounds 5d and 5n displayed better cytotoxic activity against the MCF-7 cell line than doxorubicin, with compound 5n being four times more potent with an IC50 value of 4.3 μM. nih.gov Another study highlighted a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, RDS 60, which significantly inhibited the replication of two human head and neck squamous cell carcinoma (HNSCC) cell lines, CAL 27 and FaDu. mdpi.com This compound induced apoptosis and blocked the cell cycle in the G2/M phase. mdpi.com

The antitumor activity of these compounds is often attributed to their ability to interact with various cellular targets. For example, some pyrrolopyridine derivatives, which share a structural resemblance, are known to target and inhibit fibroblast growth factor receptors (FGFRs), which are involved in cancer cell proliferation. Metal complexes derived from pyrrole moieties have also shown good antiproliferative activity against various cancer cell lines, including lymphocytic, cervical, and breast cancer cells. acs.orgnih.gov

Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines

Compound Cancer Cell Line IC50 (μM) Reference
5n MCF-7 4.3 nih.gov
24 A549 13.3 wjarr.com
24 HT29 18 wjarr.com
25 HT1080 14.7 wjarr.com
26 HT1080 15.2 wjarr.com
27 MCF-7 4.3 wjarr.com
26 MCF-7 13.9 wjarr.com
RDS 60 CAL 27 (48h) 2.5 mdpi.com
RDS 60 FaDu (48h) 2.9 mdpi.com

Structure-Activity Relationship (SAR) Studies for Cytotoxicity Enhancement

Structure-activity relationship (SAR) studies have been crucial in identifying key structural features of this compound derivatives that contribute to their cytotoxic activity. For the N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamine series, a significant finding was that the presence of halogen atoms on both the 5-phenyl ring and the N-benzyl portion of the molecule enhanced cytotoxic activity against all tested cancer cell lines. nih.gov This suggests that the electronic properties and lipophilicity conferred by halogen substituents play a vital role in the interaction with biological targets.

In the case of 1,3,4-oxadiazole (B1194373) derivatives, SAR studies have indicated that the 1,3,4-oxadiazole scaffold is a fundamental requirement for broad-spectrum cytotoxic activity. nih.gov The ability of the oxadiazole ring to act as a bioisostere of amides and esters allows it to participate in hydrogen bonding interactions with receptors. nih.gov For a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, the introduction of a chlorine atom at both the R2 and R3 positions of the phenyl rings resulted in the most substantial 5-HT reuptake inhibition, comparable to the standard drug sertraline. nih.gov This highlights the importance of specific substitution patterns on the aryl rings for enhancing biological activity.

Furthermore, modifications to the pyrrole ring itself, such as the introduction of electron-withdrawing groups like halogens, have been shown to increase potency. The incorporation of alkyl chains can also improve solubility and bioavailability, further influencing the cytotoxic profile of the compounds.

Table 2: Key SAR Findings for Cytotoxicity of this compound Derivatives

Structural Modification Effect on Cytotoxicity Reference
Halogen substitution on 5-phenyl ring and N-benzyl group Enhanced activity against A549, HT29, HT1080, and MCF-7 cell lines nih.gov
1,3,4-Oxadiazole scaffold Necessary for broad-spectrum activity nih.gov
Chlorine substitution at R2 and R3 of phenyl rings Substantial 5-HT reuptake inhibition nih.gov
Electron-withdrawing groups on pyrrole ring Increased potency
Alkyl chain incorporation Improved solubility and bioavailability

Antimicrobial and Antitubercular Applications

Antimycobacterial Activity Against Mycobacterium tuberculosis

Derivatives of this compound have emerged as a promising class of compounds with significant antimycobacterial activity, particularly against Mycobacterium tuberculosis. The molecule BM212, a 1,5-diarylpyrrole derivative, has been a key lead compound in this area, showing potent activity against M. tuberculosis, including multidrug-resistant strains. evitachem.comresearchgate.net Research has focused on synthesizing new analogues of BM212 to improve its activity and pharmacokinetic profile. acs.org

One study reported the synthesis of new 1,5-diarylpyrrole derivatives with various substituents at positions 1 and 5 of the pyrrole nucleus. acs.org The most potent compound from this series, 1-(4-fluorophenyl)-2-methyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole, exhibited a minimum inhibitory concentration (MIC) of 0.4 μg/mL against M. tuberculosis, which was better than both BM212 and the standard drug streptomycin. acs.org Another investigation into 2,5-dimethylpyrrole derivatives identified analogues with a cyclohexanemethyl group on the methyleneamine side chain at C3 of the pyrrole core, which showed potent inhibitory effects against M. tuberculosis strains. ucl.ac.uk Computational studies suggest that these compounds may act by inhibiting the mycolic acid transporter MmpL3, a known drug target in M. tuberculosis. researchgate.netucl.ac.uk

**Table 3: Antimycobacterial Activity of this compound Derivatives Against *M. tuberculosis***

Compound MIC (μg/mL) Reference
1-(4-fluorophenyl)-2-methyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole (5) 0.4 acs.org
BM212 1.7 (μM) researchgate.net
5q 0.40 ucl.ac.uk

Influence of Substituent Lipophilicity on Antimycobacterial Potency

The lipophilicity of substituents on the pyrrole ring and its associated groups has been identified as a critical factor influencing the antimycobacterial potency of this compound derivatives. SAR studies have consistently shown a positive correlation between increased lipophilicity and enhanced activity against M. tuberculosis. acs.orgucl.ac.uk

In a study of 1,5-diphenylpyrrole derivatives, the introduction of more lipophilic substituents on the phenyl rings led to more potent compounds. researchgate.net This was further corroborated in a study of 2,5-dimethylpyrrole derivatives, where a clear correlation between the calculated logP (ClogP) values and the MIC was observed. ucl.ac.uk The most active compounds in this series generally possessed higher ClogP values, indicating that increased lipophilicity facilitates the transport of the compounds across the mycobacterial cell wall. ucl.ac.uk However, it is also noted that while more lipophilic compounds were generally more active, the polarity of the substituents also played a role in determining the biological activity. tandfonline.com

Neuropharmacological Applications

Serotonin (B10506) Reuptake Transporter (SERT) Inhibition

Certain derivatives of this compound have been investigated for their potential as inhibitors of the serotonin reuptake transporter (SERT), suggesting their utility in the development of treatments for mood disorders like depression. The antitubercular agent BM212, due to its structural similarities to the antidepressant drug sertraline, was investigated for its effects on SERT. nih.govresearchgate.net Docking simulations confirmed the selectivity of BM212 towards the SERT protein. nih.govresearchgate.net

This led to the design and synthesis of a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines. nih.gov In vitro screening of these compounds for 5-HT reuptake inhibition using a platelet model revealed that the compound 1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine exhibited serotonin uptake inhibition comparable to that of sertraline. nih.govresearchgate.net This finding underscores the potential of the this compound scaffold as a basis for developing novel SERT inhibitors.

Table 4: SERT Inhibition by this compound Derivatives

Compound 5-HT Reuptake Inhibition (Absorbance) Reference
1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine (SA-5) 0.22 nih.gov
Sertraline (standard) 0.22 nih.gov
BM212 0.672 nih.gov

In Vivo Antidepressant Activity Models

The potential antidepressant effects of compounds related to this compound have been explored using various established in vivo models that aim to replicate depressive-like states in animals. These models are crucial for preclinical screening and for understanding the mechanisms of action of potential new antidepressant drugs. nih.govslideshare.net Common behavioral paradigms include the Forced Swim Test (FST), Tail Suspension Test (TST), and models based on chronic stress, such as the Unpredictable Chronic Mild Stress (UCMS) protocol. nih.govresearchgate.netnih.gov

In the FST, rodents are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture, which is interpreted as a state of behavioral despair. The duration of immobility is recorded, and a reduction in this duration is indicative of an antidepressant-like effect. globalresearchonline.net Similarly, the TST involves suspending a mouse by its tail, and the duration of immobility is measured as an index of a depressive-like state. researchgate.netglobalresearchonline.net

Chronic stress models, like the UCMS protocol, are considered to have higher validity as they induce a state of anhedonia, a core symptom of depression. nih.gov In one study, derivatives of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine were evaluated using the UCMS protocol in mice. nih.govrsc.org The compound SA-5, specifically (1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine), was found to have a statistically significant impact on the behavior of the stressed animals, comparable to the standard drug sertraline. nih.govrsc.org These findings suggest that the pyrrole scaffold is a promising starting point for developing novel antidepressant agents. Research involving animal models has also indicated that derivatives of (1-Methyl-1H-pyrrol-2-yl)methanamine showed promising outcomes in alleviating depressive symptoms.

The table below summarizes findings from in vivo antidepressant studies on pyrrole derivatives.

Compound/Derivative ClassAnimal ModelKey FindingsReference(s)
1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine (SA-5)Unpredictable Chronic Mild Stress (UCMS) in miceShowed a statistically significant impact on the behavior of depressed animals. nih.gov, rsc.org
Pyrrolopyrazole derivativesForced Swim Test (FST) and Tail Suspension Test (TST)Chalcone derivatives with a benzo[d] researchgate.netCurrent time information in Bangalore, IN.triazol-1-yl substituent significantly reduced immobility times. researchgate.net
3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivativesIn vivo functional activity testsCompounds demonstrated properties characteristic of 5-HT1A receptor agonists. nih.gov

Investigation of Other Potential Biological Activities (e.g., Anti-inflammatory, Antiviral)

Beyond its applications in neuroscience, the pyrrole nucleus is a versatile scaffold that has been incorporated into molecules designed for a range of therapeutic purposes, including anti-inflammatory and antiviral agents. scispace.comekb.egontosight.ai

Anti-inflammatory Activity:

The anti-inflammatory potential of pyrrole-containing compounds has been a subject of significant research. ontosight.ai Studies have shown that these derivatives can modulate key pathways involved in inflammation. For instance, some pyrrole analogs have demonstrated the ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophage cell lines. nih.gov The mechanism often involves the inhibition of enzymes like cyclooxygenase-2 (COX-2), a key player in the inflammatory cascade. nih.govscirp.org

In one study, a series of pyrrole derivatives were synthesized and evaluated for anti-inflammatory activity using the rat paw edema method, a standard in vivo model for acute inflammation. scirp.org Several of the synthesized compounds, including pyrrolopyrimidine and pyrrolopyridine derivatives, exhibited potent activity, with some being comparable to the reference drug Indomethacin. scirp.org This highlights the potential of the pyrrole core in the development of new anti-inflammatory drugs. researchgate.net

Antiviral Activity:

The pyrrole structure is present in several compounds investigated for antiviral properties. ontosight.ai Pyrrole analogs have been reported to inhibit the reverse transcriptase of human immunodeficiency virus type 1 (HIV-1). scispace.comnih.gov A notable example involves benzodiazepine (B76468) derivatives containing a pyrrole ring. The compound [7-chloro-5-(1H-pyrrol-2-yl)-3H-benzo[e] Current time information in Bangalore, IN.nih.gov diazepin-2-yl]- methylamine (B109427) (Ro 24-7429) was found to inhibit HIV-1 replication by specifically targeting the function of the viral trans-activator protein, Tat. nih.gov This compound specifically blocked the Tat-dependent activation of translation in a dose-dependent manner. nih.gov

Furthermore, other pyrrole derivatives have shown activity against different viruses. A benzoimidazolylpyrrole derivative demonstrated inhibitory activity against HIV. nih.gov Research has also been conducted on pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govtriazine derivatives, which have shown inhibitory effects on the RNA-dependent RNA polymerase (RdRp) of both human and murine noroviruses. nih.gov The diverse antiviral activities reported underscore the value of the pyrrole scaffold in designing novel antiviral therapeutics. nih.gov

The table below summarizes findings on other biological activities of pyrrole derivatives.

Activity TypeCompound/Derivative ClassTarget/ModelKey FindingsReference(s)
Anti-inflammatory Pyrrolopyridines and PyrrolopyrimidinesRat Paw Edema ModelExhibited potent anti-inflammatory activity, comparable to Indomethacin. scirp.org
Anti-inflammatory Pyrrole ChalconesLPS-induced RAW 264.7 macrophage cellsInhibited nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. nih.gov
Antiviral [7-chloro-5-(1H-pyrrol-2-yl)-3H-benzo[e] Current time information in Bangalore, IN.nih.gov diazepin-2-yl]- methylamine (Ro 24-7429)HIV-1 Tat-dependent translationInhibited HIV-1 replication by blocking Tat function. nih.gov
Antiviral 4-amino-pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govtriazineRNA-dependent RNA polymerase (RdRp)Inhibited both murine and human norovirus RdRp. nih.gov
Antiviral Benzoimidazolylpyrrole derivativeHIVShowed HIV inhibitory activity. nih.gov

Catalytic Applications of 1h Pyrrol 2 Yl Methanamine Derivatives

Synthesis of Metal Complexes as Catalysts

The synthesis of catalytically active metal complexes from (1H-pyrrol-2-yl)methanamine derivatives is a cornerstone of their application in catalysis. These derivatives are often used to create multidentate ligands that can stabilize transition metal centers in various oxidation states and coordination geometries. utsa.eduacs.org The most common strategy involves the condensation of a pyrrole-2-carbaldehyde precursor with various amines to form Schiff base ligands. acs.orgnih.govresearchgate.net These Schiff bases can then be complexed with a variety of metal salts to yield the final catalysts.

Pincer ligands, which are tridentate ligands that coordinate to a metal in a meridional fashion, represent another important class of ligands derived from this scaffold. nih.gov These ligands are prized for the kinetic stability they impart to the metal complex. utsa.edu Iron, manganese, palladium, platinum, and copper complexes have been synthesized using pyrrole-based pincer and Schiff base ligands. acs.orgacs.orgnih.gov

For instance, Schiff base ligands prepared from pyrrole-2-carboxylaldehyde and various amines like benzylamine, 2-picolyamine, and 4-methoxyaniline have been used to synthesize palladium(II), platinum(II), iron(II), cobalt(II), and nickel(II) complexes. nih.govresearchgate.net The synthesis typically involves reacting the Schiff base ligand with a metal precursor, such as Pd(cod)Cl₂, Pd(cod)ClMe, or Pt(DMSO)₂Cl₂, in a suitable solvent like dichloromethane (B109758) at room temperature. nih.gov Similarly, manganese(III) complexes have been prepared by reacting a pyrrole-based Schiff base ligand with manganese(II) salts in methanol (B129727) under aerobic conditions, leading to air oxidation of the metal center. nih.gov

The table below summarizes the synthesis of various metal complexes using ligands derived from this compound precursors.

Ligand TypeMetal PrecursorResulting Metal ComplexApplicationReference(s)
Pyrrole-imine Schiff BasePd(cod)Cl₂, Pt(DMSO)₂Cl₂Palladium(II) and Platinum(II) complexesAnticancer Activity nih.gov
Pyrrole-imine Schiff BaseFe(II), Co(II), Ni(II) salts[M(L)(H₂O)₄]Cl or [M(L)₂(H₂O)₂]Antibacterial, Antifungal researchgate.net
Pyrrole-based PNP PincerFe(II) halides[Fe(PNP)Cl(L)] (L=CO, py, PMe₃)Catalyst Precursors nih.gov
Pyrrole-based PNP PincerMn(I), Mn(II) halides[Mn(CO)₂(PNP)], [Mn(bipy)(PNP)]Catalyst Precursors acs.org
Pyrrole-based Schiff BaseMn(II) salts, PseudohalidesDimeric Mn(III) ComplexesCatalytic Oxidation nih.gov

Applications in C-N Coupling Reactions

Catalytic systems derived from this compound have found significant use in C-N cross-coupling reactions, which are fundamental for synthesizing arylamines—structures prevalent in pharmaceuticals and materials science. researchgate.netsemanticscholar.org Both palladium-catalyzed (Buchwald-Hartwig amination) and copper-catalyzed (Ullmann-type) reactions have benefited from the development of ligands based on the pyrrole (B145914) framework. researchgate.netnih.govorganic-chemistry.org

In palladium catalysis, pyrrole-based phosphine (B1218219) ligands have been developed for the Buchwald-Hartwig amination of aryl chlorides. researchgate.net For example, a tetraarylpyrrole-based phosphine ligand in combination with a palladium source like Pd(dba)₂ has been shown to effectively catalyze the coupling of a variety of amines with aryl chlorides. researchgate.net N-Heterocyclic Carbene (NHC)-palladium complexes have also been successfully employed for the direct arylation of pyrrole derivatives with aryl chlorides, offering an alternative to phosphine-based systems. beilstein-journals.org

Copper-catalyzed C-N coupling has re-emerged as a more economical and sustainable alternative to palladium-based methods. semanticscholar.orgnih.gov The development of effective ligands is critical for the success of these transformations, especially when dealing with sterically demanding substrates. nih.gov A novel pyrrole-ol ligand was discovered to facilitate the copper-catalyzed coupling of ortho-substituted aryl iodides with hindered amines, a challenging transformation even for palladium catalysts. nih.gov Furthermore, oxalohydrazide ligands incorporating N-amino pyrrole groups have been shown to generate highly active and long-lived copper catalysts for C-N coupling of aryl halides with challenging substrates like ammonia (B1221849) and primary amines, achieving high turnover numbers (TON). digitellinc.com A copper(I) complex featuring a Schiff base derived from pyrrole-2-carbaldehyde and triphenylphosphine (B44618) has also been reported as an efficient catalyst for C-N coupling. researchgate.net

The following table presents examples of C-N coupling reactions catalyzed by complexes with pyrrole-based ligands.

Catalytic SystemReaction TypeSubstratesKey FindingsReference(s)
Pd(dba)₂ / Tetraarylpyrrole-phosphine ligandBuchwald-Hartwig AminationAryl chlorides and various aminesRapid coupling with 0.5 mol% Pd loading; selective monoarylation achieved. researchgate.net
CuI / Pyrrole-ol ligandUllmann-type CouplingOrtho-substituted aryl iodides and sterically hindered aminesUniquely effective for sterically hindered partners where other methods fail. nih.gov
CuI / Oxalohydrazide-N-amino pyrrole ligandUllmann-type CouplingAryl halides and ammonia, primary amines, hydrazineHigh turnover numbers (approaching 2000 for amines, 1500 for hydrazine). digitellinc.com digitellinc.com
[Cu(L)(PPh₃)] (L=pyrrole Schiff base)Ullmann-type CouplingAryl halides and N-nucleophilesEfficient catalyst for C-N bond formation. researchgate.net
Cu(OAc)₂ / α-Benzoin oximeUllmann-type Coupling(Hetero)aryl halides and azoles, aminesBroad scope for N-nucleophiles, forming scaffolds found in pharmaceuticals. semanticscholar.org

Oxidation Reactions Catalyzed by Derivatives

Metal complexes incorporating ligands derived from this compound are also effective catalysts for oxidation reactions. youtube.com These reactions are crucial in organic synthesis for the introduction of oxygen-containing functional groups. A key area of application is the catalytic oxidation of alcohols to aldehydes and ketones, which is a more sustainable alternative to stoichiometric oxidants. acs.orgmdpi.com

Manganese complexes have shown notable activity in this domain. Supramolecular dimeric Mn(III) complexes built from pyrrole-based Schiff base ligands have been used as catalysts for the oxidation of styrene. nih.gov Furthermore, manganese phthalocyanine (B1677752) complexes substituted with pyrrole groups have been synthesized and studied for their electrocatalytic properties, including the oxidation of L-cysteine. researchgate.net The oxidation of a pyrrole-methanol derivative to the corresponding aldehyde has been accomplished using manganese dioxide, highlighting the accessibility of the aldehyde precursors for these ligands. google.com

Besides manganese, other transition metals are also employed. Ruthenium(II) complexes with pyrrole-based ligands have been investigated for the acceptorless dehydrogenative oxidation of alcohols. acs.org Similarly, copper(I)-Schiff base complexes have demonstrated high activity for the selective aerobic oxidation of primary alcohols to aldehydes under ambient conditions, using TEMPO as a co-catalyst. researchgate.net

The table below provides an overview of oxidation reactions catalyzed by these derivatives.

CatalystReaction TypeSubstrateProductKey FindingsReference(s)
Dimeric Mn(III) Schiff Base ComplexOlefin OxidationStyreneStyrene oxide, BenzaldehydeMimics activity of native enzymes like catechol oxidase. nih.gov
Copper(I) Schiff Base ComplexAerobic Alcohol OxidationBenzyl alcohol, 1-OctanolBenzaldehyde, 1-OctanalNear-quantitative yields for primary alcohols under ambient conditions. researchgate.net researchgate.net
Ruthenium(II) Pyrrole-based ComplexDehydrogenative Alcohol OxidationAlcoholsAldehydes/KetonesCatalyzes oxidation without an external acceptor. acs.org
Cobalt(II) Phthalocyanine-Pyrrole ComplexElectrocatalytic OxidationL-cysteineOxidized productThe complex, when polymerized into a film, shows catalytic activity. researchgate.net

Applications in Materials Science and Polymer Chemistry

Role as a Component in Polymer Synthesis

The presence of both a polymerizable pyrrole (B145914) ring and a reactive amine group makes (1H-Pyrrol-2-YL)methanamine a valuable monomer and reagent in polymer synthesis. ambeed.com It can be incorporated into larger molecular structures through various chemical reactions, including direct polymerization. smolecule.com

The primary amine functionality allows for its use in condensation reactions to form polymers such as polyamides or polyimines. For instance, it can react with dicarboxylic acids or their derivatives to create pyrrole-containing polyamides. These polymers are of interest because the pyrrole unit can introduce specific properties, such as thermal stability or conductivity, into the polymer backbone.

Furthermore, the pyrrole ring itself can undergo oxidative polymerization to form polypyrrole, a well-known conducting polymer. By using this compound as the monomer, the resulting polypyrrole chain is functionalized with aminomethyl groups. These pendant amine groups can serve several purposes:

Improving solubility and processability: The amine groups can be protonated or modified to enhance the polymer's solubility in various solvents, which is often a challenge with unsubstituted polypyrrole.

Post-polymerization modification: The reactive amine groups provide sites for further chemical reactions, allowing for the grafting of other molecules or polymers to create more complex architectures.

Introducing specific functionalities: The amine groups can act as cross-linking sites or as coordination sites for metal ions, enabling the development of functional materials.

The compound is listed commercially as a monomer and a polymerization reagent, underscoring its established role in this field. ambeed.com

Table 1: Polymerization Roles of this compound

Role Type of Polymerization Resulting Polymer Class Potential Properties
Monomer Oxidative Polymerization Functionalized Polypyrrole Electrical conductivity, Enhanced solubility
Co-monomer Condensation Polymerization Polyamides, Polyimines Thermal stability, Specific functionality

| Reagent | Post-polymerization Modification | Graft Copolymers | Complex architectures, Tailored properties |

Development of Specialty Chemical Materials

This compound is instrumental in the development of specialty chemical materials, including functional polymers, coatings, and metal-containing materials with unique properties. smolecule.com

One significant application is in the creation of materials with specific electrical or optical properties. smolecule.com The incorporation of the pyrrole moiety is a key strategy for designing conducting materials. Polymers derived from this compound can be used to develop coatings with antistatic or conductive properties.

Another important area is the synthesis of Schiff base ligands and their metal complexes. This compound readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases, which are versatile ligands capable of coordinating with various metal ions like copper (II) and cobalt (II). smolecule.com These metal complexes are investigated for a range of applications:

Catalysis: The metal complexes can exhibit catalytic activity in various organic reactions. smolecule.com

Magnetic Materials: The specific arrangement of metal ions within the polymer or complex can lead to interesting magnetic properties. smolecule.com

Sensing and Separation: The compound is used to prepare benzodipyrrolic derivatives that function as neutral receptors for anions, which is important for developing new sensing and separation technologies. smolecule.com The binding of anions can be detected through techniques like UV-Vis spectroscopy. smolecule.com

The research into these specialty materials often involves multi-step synthesis pathways, starting with the creation of a pyrrole-based intermediate that is then used to build more complex functional molecules. smolecule.com

Table 2: Research Findings on Specialty Materials

Material Type Precursor Compound(s) Key Feature Investigated Application
Schiff Base Metal Complexes This compound, Aldehydes/Ketones, Metal Salts (Cu(II), Co(II)) Coordination of metal ions by pyrrole-based ligand Catalysis, Magnetic materials smolecule.com
Anion Receptors This compound, Other reagents to form benzodipyrrolic framework Selective binding of anions Chemical sensing and separation smolecule.com

| Conducting Polymers/Coatings | this compound | Electrical and mechanical properties from pyrrole backbone | Antistatic coatings, Functional materials smolecule.com |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation for Conformational Analysis

Molecular modeling and simulation techniques are instrumental in analyzing the conformational preferences of (1H-Pyrrol-2-YL)methanamine. The pyrrole (B145914) ring itself is a five-membered aromatic heterocycle, and its derivatives are noted for their biological activities. researchgate.net The presence of a flexible aminomethyl group at the 2-position introduces conformational variability.

Conformational Properties of Pyrrole Derivatives
Derivative TypeKey Conformational FeatureSignificance
2-AcylpyrrolesExistence of cis/trans conformers based on substituent orientation. longdom.orgInfluences intermolecular interactions and crystal packing. longdom.org
This compoundRotational freedom around the C2-C(methanamine) single bond.Determines the spatial orientation of the amine group for potential interactions.
Pyrrolidine (B122466) DerivativesGreater conformational flexibility due to ring saturation. Enhanced binding affinity for flexible receptor sites.

Prediction of Interaction Profiles with Biological Macromolecules

Computational methods are widely used to predict how this compound and its analogs interact with biological macromolecules such as proteins and nucleic acids. The molecule possesses both a hydrogen bond donor (NH group of the pyrrole and the amine) and an acceptor (the nitrogen in the pyrrole ring), as well as a hydrophobic pyrrole ring. These features allow for a variety of interactions.

The amino group can form hydrogen bonds with biological molecules, which can influence their structure and function. Additionally, the pyrrole ring is capable of participating in π-π stacking interactions with aromatic residues in proteins. These predicted interactions are fundamental to understanding the compound's potential biological activity. For instance, derivatives of this compound have been investigated for their ability to interact with the serotonin (B10506) transporter (SERT), suggesting a role in modulating neurotransmitter levels.

Docking Simulations for Ligand-Target Affinity Assessment

Docking simulations are a powerful tool for assessing the binding affinity of ligands like this compound to specific biological targets. These simulations predict the preferred orientation of a molecule when bound to a receptor and estimate the strength of the interaction, often expressed as a docking score or binding energy.

For example, derivatives of this compound have been docked against various receptors to evaluate their potential as therapeutic agents. In one study, a related compound, BM212, was docked against the serotonin reuptake transporter (SERT) protein, showing a favorable docking score of -6.51 kcal/mol, which indicated a strong binding affinity. nih.govrsc.org Such studies help in identifying potential drug candidates and understanding their mechanism of action at a molecular level. Docking simulations have also been used to screen for novel inhibitors of enzymes like lipoxygenase-3 (eLOX3), where pyrrole-containing ligands have shown promising binding affinities. bioinformation.net In some cases, docking results are further refined using more accurate but computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to improve the prediction of binding. rcsb.org

Docking Simulation Data for Pyrrole Derivatives
Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Reference
BM212SERT-6.51 nih.govrsc.org
BM212Dopamine (D2) receptor-5.31 nih.gov
BM212Monoamine oxidase-B (MAO-B)-5.26 nih.gov
ZINC84299674 (a pyrrole derivative)eLOX3-128.901 (MolDock Score) bioinformation.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of this compound. These calculations can determine various molecular properties, including bond lengths, bond angles, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO).

DFT methods have been employed to study the electronic structures of pyrrole-based Schiff base ligands and their metal complexes. researchgate.net Such calculations help in understanding the charge transfer within the molecules and identifying reactive sites through molecular electrostatic potential (MEP) maps. researchgate.net The analysis of frontier molecular orbitals can elucidate the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability. These theoretical studies are often used to complement experimental findings, for instance, by comparing calculated vibrational frequencies with experimental IR spectra to confirm molecular structures. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (1H-Pyrrol-2-YL)methanamine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of derivatives of this compound, the protons on the pyrrole (B145914) ring typically appear as multiplets in the range of δ 6.2–7.3 ppm. For the N-methylated analogue, (1-Methyl-1H-pyrrol-2-yl)methanamine, the pyrrole protons resonate at approximately δ 6.1–6.3 ppm. The methylene (B1212753) protons (CH₂) adjacent to the amine group are observed at around δ 3.65–3.53 ppm for the parent compound. In a derivative like (1-methyl-3-phenyl-1H-pyrrol-2-yl)methanamine, the chemical shifts for the phenyl protons are observed between δ 7.26-7.34 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyrrole H-3/H-4 6.2–7.3 (multiplet) -
CH₂ (next to amine) 3.53–3.65 -
Pyrrole C-2 - ~137.2
N(CH₃)₂ - ~45.1

Note: Chemical shifts can vary depending on the solvent and specific derivative structure.

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and its derivatives, as well as for gaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules.

In ESI-MS, derivatives of this compound typically show a prominent protonated molecular ion peak, [M+H]⁺. For example, a related derivative has been observed with an [M+H]⁺ ion at m/z 310.27. The N-methylated analog, (1-Methyl-1H-pyrrol-2-yl)methanamine, shows a characteristic [M+H]⁺ peak at m/z 111.1. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. For instance, a derivative of this compound was found to have a calculated [M+H]⁺ of 201.1022, with an experimental value of 201.1025, confirming its molecular formula. rsc.org

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the parent ion. The fragmentation of 5-substituted 1H-tetrazole derivatives of this compound has been shown to involve the elimination of an HN₃ molecule in positive ion mode and an N₂ molecule in negative ion mode. lifesciencesite.com This fragmentation behavior provides valuable clues about the compound's structure and connectivity. lifesciencesite.comnih.gov

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to derivatives of this compound to resolve ambiguous structures and provide detailed information on bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structures of Schiff base compounds derived from this compound have been elucidated, revealing how these molecules pack in the solid state. researchgate.net These studies have shown the formation of discrete dimers supported by complementary hydrogen bonds between the pyrrole N-H and the imine nitrogen of an adjacent molecule. researchgate.net The hydrogen bond distances in these structures have been measured to be in the range of 2.993(2) to 3.074(1) Å. researchgate.net In another example, the crystal structure of (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine was determined to have a monoclinic P2₁/n space group with two molecules in the asymmetric unit. mdpi.com

Vibrational Spectroscopy (FTIR, In situ ATR-IR) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and in situ Attenuated Total Reflectance (ATR-IR) spectroscopy, is a powerful tool for identifying functional groups and monitoring the progress of chemical reactions involving this compound.

The FTIR spectrum of a derivative of this compound, N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamine, displays characteristic absorption bands. core.ac.uk For instance, a band at 3416 cm⁻¹ corresponds to the N-H stretching vibration of the amine, while bands at 2922 and 2852 cm⁻¹ are due to C-H stretching. core.ac.uk A peak at 1637 cm⁻¹ is attributed to the C=N stretching of the oxadiazole ring. core.ac.uk The presence and position of these bands help to confirm the presence of specific functional groups within the molecule. rsc.orgrsc.org

In situ ATR-IR spectroscopy is particularly valuable for real-time reaction monitoring. mt.com By immersing an ATR probe into a reaction mixture, the changes in the infrared spectrum can be observed as reactants are consumed and products are formed. This technique has been used to monitor the catalytic oxidation of primary alcohols using copper(I)-Schiff base complexes, providing insights into the reaction mechanism and catalyst structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used to study conjugated systems like the pyrrole ring in this compound and its derivatives.

The UV-Vis spectra of Schiff base ligands derived from this compound and their corresponding palladium complexes show absorption peaks corresponding to π → π* transitions centered on the aromatic units, as well as n → π* transitions. acs.org These transitions typically have molar extinction coefficients in the range of 10³ to 10⁴ L mol⁻¹ cm⁻¹. acs.org The UV-Vis spectra of copper(I) complexes with ligands derived from this compound have also been studied, revealing information about the metal-to-ligand charge transfer (MLCT) bands. researchgate.net This technique is also used to evaluate the anion binding properties of receptors derived from this compound through titration methods. smolecule.com

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and its derivatives, as well as for their separation and purification.

Reverse-phase HPLC using a C18 column is a common method for analyzing the purity of these compounds. For instance, a method using a water/acetonitrile gradient can effectively separate the target compound from synthetic byproducts, with detection often performed at 254 nm to take advantage of the UV absorbance of the conjugated pyrrole system. vulcanchem.com HPLC has been used to confirm the purity of derivatives of this compound to be greater than 98%. Thin-layer chromatography (TLC) is also frequently used to monitor the progress of reactions during the synthesis of these compounds. rsc.orgrsc.org

Thermal Analysis (TGA) for Polymer Characterization

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is particularly useful for characterizing the thermal stability of polymers derived from or containing this compound.

TGA has been used to study the thermal properties of polypyrrole and its derivatives. nih.gov The TGA curve of pure polypyrrole shows a mass loss beginning around 30°C, which continues up to 140°C, attributed to the loss of water molecules. ije.ir A subsequent rapid mass loss from 320°C to 600°C is due to the degradation of the polymer chain. ije.ir In comparison, a copolymer of thiophene (B33073) and pyrrole exhibits a higher decomposition temperature of 300°C, while polypyrrole homopolymer decomposes at 220°C. researchgate.net The residue amount at high temperatures can also provide information about the material's composition. For example, at 1000°C, the residue amounts were 51% for polypyrrole (PPy), 58% for poly(N-methylpyrrole) (PMPy), and 55% for poly(N-ethylpyrrole) (PEPy). nih.gov These studies demonstrate that the thermal stability of polypyrrole can be influenced by copolymerization and the presence of substituents. researchgate.netacs.orgrsc.org

Powder X-ray Diffraction (PXRD) for Solid-State Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solid-state materials. This non-destructive method provides detailed information about the atomic and molecular structure of a material, including phase identification, crystal structure, and lattice parameters. In the context of the chemical compound this compound and its derivatives, PXRD is instrumental in analyzing their solid-state forms, such as polymorphs, salts, and co-crystals, which are critical for understanding their physical and chemical properties.

The principle of PXRD is based on the constructive interference of a monochromatic X-ray beam with the crystalline lattice of a sample. The resulting diffraction pattern is unique to a specific crystalline structure, acting as a "fingerprint" for identification. The positions (2θ angles) and intensities of the diffraction peaks are recorded to produce a diffractogram.

Detailed research into the solid-state structures of materials incorporating the this compound moiety often involves the use of PXRD to confirm the formation of new crystalline phases and to assess their purity. For instance, in the synthesis of coordination polymers and metal-organic frameworks (MOFs), where this compound can act as a ligand, PXRD is essential to verify that the bulk synthesized material corresponds to the structure determined by single-crystal X-ray diffraction.

While specific PXRD data for the parent compound this compound is not extensively available in publicly accessible research, the technique is widely applied to its derivatives. For example, studies on Schiff base ligands derived from the condensation of pyrrole-2-carbaldehyde with various amines, followed by the formation of metal complexes, routinely employ PXRD for solid-state characterization. These studies demonstrate how the introduction of different functional groups and metal centers leads to diverse crystalline structures with unique diffraction patterns.

In a representative application, the PXRD pattern of a newly synthesized coordination polymer would be compared with a simulated pattern generated from single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms the phase purity of the bulk sample. Any discrepancies might indicate the presence of impurities or a different polymorphic form.

The analysis of PXRD data involves indexing the diffraction peaks to determine the unit cell parameters. The Scherrer equation can also be applied to estimate the average crystallite size from the peak broadening, providing insights into the material's morphology at the nanoscale.

Although a specific data table for this compound is not available, the table below illustrates the typical format of PXRD data that would be generated in a research setting for a crystalline derivative.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.28.6785
12.57.08100
15.85.6145
20.54.3370
24.73.6060
28.13.1730

This table showcases the key parameters obtained from a PXRD experiment, which are crucial for the comprehensive solid-state characterization of any crystalline material derived from this compound. The detailed findings from such analyses are vital for materials science, pharmaceuticals, and catalysis, where the solid-state structure dictates the material's performance and properties.

Q & A

Basic: What are the recommended methods for synthesizing (1H-Pyrrol-2-YL)methanamine in laboratory settings?

The primary synthetic route involves the reduction of 1H-pyrrole-2-carbaldehyde. For example, catalytic hydrogenation or borohydride-based reduction can yield (1H-pyrrol-2-yl)methanol, which may undergo further amination steps (e.g., reductive amination with ammonia) to form the target amine. Alternative methods include functional group transformations of pyrrole derivatives, such as nucleophilic substitution of halogenated intermediates. Key characterization techniques include 1H^1H NMR (e.g., δ 3.65–3.53 ppm for methylene protons adjacent to the amine ) and mass spectrometry (e.g., [M+H]+^+ at m/z 310.27 for related derivatives ).

Basic: What safety protocols should researchers follow when handling this compound?

Safety measures include:

  • PPE : Use gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation .
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes .
  • Storage : Keep in a cool, dry place away from oxidizers and acids .

Advanced: How can researchers optimize multicomponent reactions (MCRs) to incorporate this compound into heterocyclic scaffolds?

MCRs require precise stoichiometry and catalyst selection. For instance, combining this compound with benzyl azides and aldehydes under acidic conditions can yield tetrazole derivatives (e.g., compound 7b in ). Key considerations:

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
  • Purification : Employ column chromatography or recrystallization (e.g., methanol for compound 7b ).
  • Yield Optimization : Adjust temperature (e.g., reflux in xylene ) and catalyst loading.

Advanced: How should conflicting spectral data be resolved when characterizing this compound derivatives?

Contradictions in NMR or MS data can arise from impurities or tautomerism. Strategies include:

  • Multi-Technique Validation : Cross-check 1H^1H NMR (e.g., coupling constants for methylene groups ), 13C^{13}C NMR, and high-resolution MS.
  • Deuterium Exchange : Identify exchangeable protons (e.g., NH2_2) using D2 _2O.
  • X-ray Crystallography : Resolve ambiguous structures (e.g., for crystalline derivatives ).

Basic: What are the key 1H^1H1H NMR spectral features of this compound derivatives?

Typical signals include:

Proton EnvironmentChemical Shift (δ, ppm)Splitting Pattern
Pyrrole H-3/H-46.2–7.3Multiplet
CH2_2-NH2_23.5–3.7Doublet (AB system)
NH2_21.5–2.5 (broad)Singlet

Advanced: How can researchers design this compound-based pharmacophores with enhanced aqueous stability?

Modifications to the amine group (e.g., N-methylation ) or pyrrole ring (e.g., electron-withdrawing substituents) can improve stability. Methodological steps:

  • Computational Modeling : Predict logP and pKa using software like MarvinSuite.
  • Hydrolytic Stability Assays : Monitor degradation in PBS (pH 7.4) via HPLC.
  • Bioisosteric Replacement : Substitute the pyrrole ring with indole or pyrazole .

Basic: What analytical techniques are critical for confirming the purity of this compound?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) .
  • Elemental Analysis : Verify C, H, N content (e.g., C6 _6H8 _8N2_2 ).
  • Melting Point : Compare with literature values (if crystalline).

Advanced: What strategies mitigate side reactions during this compound functionalization?

  • Protecting Groups : Temporarily shield the amine with Boc or Fmoc .
  • Low-Temperature Reactions : Reduce unwanted nucleophilic attacks (e.g., in alkylation).
  • Catalytic Control : Use Pd/C or enzymes for selective transformations .

Basic: How is this compound utilized in medicinal chemistry research?

It serves as a building block for:

  • Antimicrobial Agents : Derivatives with pyrazine moieties show activity .
  • Neurological Therapeutics : N-Methyl analogs are explored for CNS permeability .

Advanced: What computational tools aid in predicting the reactivity of this compound in novel reactions?

  • DFT Calculations : Optimize transition states (e.g., Gaussian09).
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict yields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.